molecular formula C15H14N2O2S2 B3017348 3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 893363-40-1

3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3017348
CAS No.: 893363-40-1
M. Wt: 318.41
InChI Key: DNEHBTAPYGOUHK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a bicyclic framework combining a thiophene ring fused to a pyrimidinone moiety. Key structural features include:

  • Position 3: A methyl group, which may enhance metabolic stability by reducing oxidative susceptibility.
  • Position 2: A (2-oxo-2-phenylethyl)thio substituent, introducing a lipophilic phenyl group and a ketone-containing side chain. This group likely influences electronic properties and target binding.
  • 6,7-Dihydro structure: Partial saturation of the thiophene ring, which could modulate conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

3-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-17-14(19)13-11(7-8-20-13)16-15(17)21-9-12(18)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEHBTAPYGOUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidinone core.

    Introduction of the 3-Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents.

    Attachment of the 2-((2-oxo-2-phenylethyl)thio) Substituent:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
Target Compound 3-methyl, 2-(2-oxo-2-phenylethyl)thio Thioether, phenyl ketone Lipophilic, moderate electron-withdrawing (ketone)
6-(3/4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (19a–b) 6-aryl (methoxyphenyl) Methoxy group Electron-donating (methoxy), increased ring electron density
2-(Morpholino-2-oxoethyl)thio-3-phenyl analog 2-(morpholino-2-oxoethyl)thio, 3-phenyl Morpholino, thioether Polar (morpholino enhances solubility), electron-withdrawing (amide)
2-Mercapto-3,6-dimethyl analog 2-mercapto, 3-methyl, 6-methyl Free thiol, methyl groups Highly reactive (thiol), steric hindrance (methyl)

Key Observations :

  • Electron Density : Methoxy-substituted analogs (19a–b) exhibit higher electron density at the aromatic core, which may enhance π-π stacking in biological targets .
  • Reactivity : The 2-mercapto analog is prone to oxidation, whereas the thioether in the target compound offers greater stability.

Key Observations :

  • Microwave irradiation (e.g., 19a–b synthesis) reduces reaction time and may improve yields compared to conventional heating .
  • POCl₃ is a common reagent for cyclization and chlorination across analogs, underscoring its utility in heterocyclic chemistry .

Key Observations :

  • The morpholino analog’s solubility profile makes it more suitable for oral administration than the target compound.

Biological Activity

3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 248.31 g/mol
  • CAS Number : Not specified in the sources

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was found to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers. In vitro assays demonstrated that this compound effectively induced mitotic arrest and exhibited antiproliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Plk1

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Plk1 inhibition
A5496.8Induction of apoptosis
MCF74.9Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been identified as an inhibitor of dipeptidyl peptidase I (DPP1), an enzyme involved in various physiological processes and disease states. The inhibition of DPP1 suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound inhibited cell proliferation in a dose-dependent manner across multiple cancer types. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
  • Antimicrobial Assessment : An investigation into the antimicrobial properties revealed that the compound's efficacy was comparable to standard antibiotics, making it a candidate for further development as a therapeutic agent against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thieno[3,2-d]pyrimidin core have been explored to enhance potency and selectivity against target enzymes.

Table 3: Structure–Activity Relationship Studies

ModificationEffect on Activity
Methyl group at C3Increased potency
Phenyl substitutionEnhanced selectivity
Thioether modificationImproved bioavailability

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